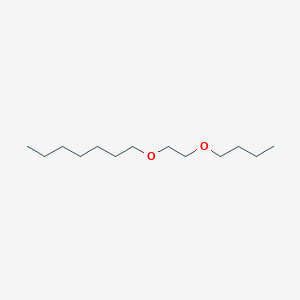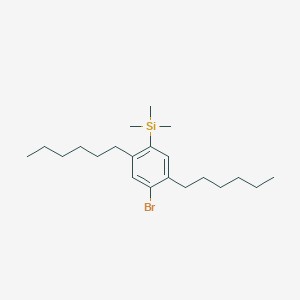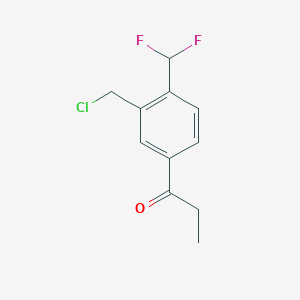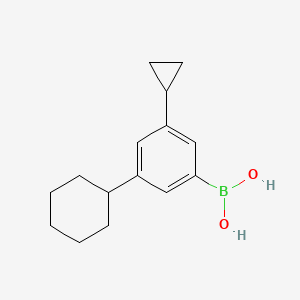
(3-Cyclohexyl-5-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclohexyl-5-cyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with cyclohexyl and cyclopropyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The general reaction scheme is as follows:
Starting Material: 3-Cyclohexyl-5-cyclopropylphenyl halide.
Reagent: Boronic acid or boronate ester.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate or sodium hydroxide.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF).
The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl derivatives .
科学的研究の応用
(3-Cyclohexyl-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. In biological systems, boronic acids can inhibit enzymes by binding to active site serines, thereby blocking their activity .
類似化合物との比較
- Phenylboronic acid
- Cyclohexylboronic acid
- Cyclopropylboronic acid
Comparison: (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyclohexyl and cyclopropyl groups, which can influence its reactivity and binding properties. Compared to simpler boronic acids, this compound may exhibit enhanced stability and specificity in certain reactions .
特性
分子式 |
C15H21BO2 |
|---|---|
分子量 |
244.14 g/mol |
IUPAC名 |
(3-cyclohexyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C15H21BO2/c17-16(18)15-9-13(11-4-2-1-3-5-11)8-14(10-15)12-6-7-12/h8-12,17-18H,1-7H2 |
InChIキー |
YYTSFQPSKKQFEM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3CCCCC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
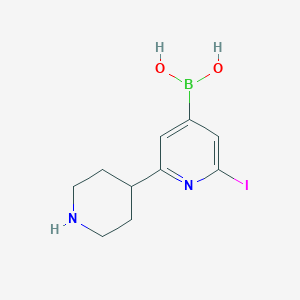
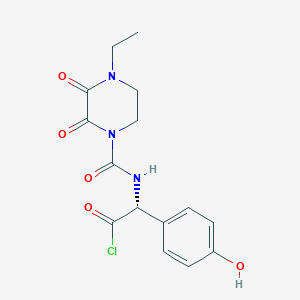

![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
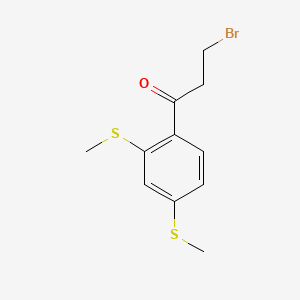
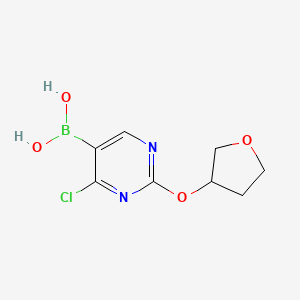
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
